molecular formula C15H20O3 B12778059 6-Oxodendrolasinolide CAS No. 92448-64-1

6-Oxodendrolasinolide

Cat. No.: B12778059
CAS No.: 92448-64-1
M. Wt: 248.32 g/mol
InChI Key: QLOFUNCZFNBXPM-LFYBBSHMSA-N
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Description

6-Oxodendrolasinolide is a farnesane-type sesquiterpene lactone. This compound has garnered significant interest due to its unique structure and potential applications in various scientific fields. It is a naturally occurring compound that has been synthesized in the laboratory for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of 6-Oxodendrolasinolide involves a multi-step process starting from geraniol and 3-methylbut-2-en-1-ol. The synthesis includes twelve steps with an overall yield of 5.6%. Key steps in the synthesis include:

Industrial Production Methods: While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a foundational approach that can be scaled up for industrial purposes. The key steps and reagents used in the laboratory synthesis can be adapted for larger-scale production with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Oxodendrolasinolide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.

    Reduction: Reduction of enones to alcohols is a common reaction in its synthesis.

    Substitution: Regioselective alkylation is a key substitution reaction in its synthesis.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane is used for oxidation reactions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Allylic chlorides and vinyldithianes are used for regioselective alkylation reactions.

Major Products Formed: The major products formed from these reactions are intermediates that lead to the final product, this compound. Each step in the synthesis yields specific intermediates that are crucial for the subsequent reactions .

Scientific Research Applications

6-Oxodendrolasinolide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxodendrolasinolide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects through modulation of specific enzymes and receptors. The exact molecular targets and pathways involved are subjects of current research .

Comparison with Similar Compounds

6-Oxodendrolasinolide can be compared with other sesquiterpene lactones such as:

  • Parthenolide
  • Artemisinin
  • Costunolide

Uniqueness: What sets this compound apart is its unique farnesane-type structure, which provides distinct chemical and biological properties.

Properties

CAS No.

92448-64-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-[(3E)-4,8-dimethyl-6-oxonona-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C15H20O3/c1-11(2)7-14(16)8-12(3)5-4-6-13-9-15(17)18-10-13/h5,7,9H,4,6,8,10H2,1-3H3/b12-5+

InChI Key

QLOFUNCZFNBXPM-LFYBBSHMSA-N

Isomeric SMILES

CC(=CC(=O)C/C(=C/CCC1=CC(=O)OC1)/C)C

Canonical SMILES

CC(=CC(=O)CC(=CCCC1=CC(=O)OC1)C)C

Origin of Product

United States

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